2-(3-Iodophenyl)oxazolo[4,5-b]pyridine
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Overview
Description
Preparation Methods
The synthesis of 2-(3-Iodophenyl)oxazolo[4,5-b]pyridine typically involves the reaction between 2-amino-3-hydroxypyridine and 3-iodobenzoic acid . The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the formation of the oxazolo[4,5-b]pyridine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(3-Iodophenyl)oxazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Iodophenyl)oxazolo[4,5-b]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-Iodophenyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(3-Iodophenyl)oxazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
- 2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine
- 2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine
- 2-(3-Tert-butylphenyl)oxazolo[4,5-b]pyridine
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring.
Properties
IUPAC Name |
2-(3-iodophenyl)-[1,3]oxazolo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IN2O/c13-9-4-1-3-8(7-9)12-15-11-10(16-12)5-2-6-14-11/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKMVPWXIVNVAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732814 |
Source
|
Record name | 2-(3-Iodophenyl)[1,3]oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00732814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60772-61-4 |
Source
|
Record name | 2-(3-Iodophenyl)[1,3]oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00732814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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